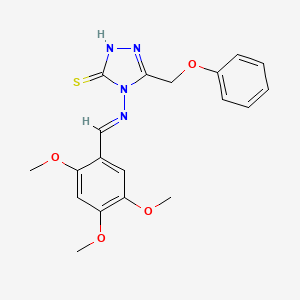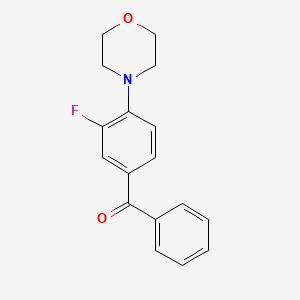![molecular formula C17H17N3O2S B5512595 5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5512595.png)
5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . For the specific compound , a multi-step synthesis process is likely required, involving the formation of the indole ring followed by subsequent functionalization to introduce the dimethyl and sulfanylidenedione groups.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce various reduced indole derivatives .
科学研究应用
Chemistry
Indole derivatives are widely used in organic synthesis as building blocks for more complex molecules .
Biology
These compounds exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine
Indole derivatives are found in many pharmaceuticals used to treat various conditions, such as cancer and infectious diseases .
Industry
In the industrial sector, these compounds are used in the synthesis of dyes, agrochemicals, and other specialty chemicals .
作用机制
The mechanism of action of indole derivatives often involves interaction with specific biological targets, such as enzymes or receptors. For example, some indole derivatives inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact mechanism for the compound would depend on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase.
Uniqueness
The uniqueness of 5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to other indole derivatives .
属性
IUPAC Name |
5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-12(11-7-5-6-8-14(11)18(10)2)9-13-15(21)19(3)17(23)20(4)16(13)22/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVBFMOXDDVJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)
![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)
![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5512546.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)

![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)
![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)
![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)
